molecular formula C20H17F2NO4S B2772411 4-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide CAS No. 946319-34-2

4-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide

Cat. No.: B2772411
CAS No.: 946319-34-2
M. Wt: 405.42
InChI Key: VWYZOHWUZHRDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide ( 946319-34-2) is a specialized sulfonamide-derived compound of significant interest in pharmaceutical research and medicinal chemistry . Its molecular structure incorporates several pharmacologically relevant features: a fluorinated aromatic ring, a furan heterocycle, and a benzenesulfonyl group . The strategic inclusion of fluorine atoms is a well-established method to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . This compound serves as a high-value chemical intermediate and building block in drug discovery programs. Researchers utilize this scaffold in the design and synthesis of potential enzyme inhibitors and receptor modulators . Compounds within this structural class have been investigated for a range of therapeutic applications. For instance, published studies on related sulfonamide compounds have demonstrated potential analgesic and antiallodynic effects in models of neuropathic pain, with suggested mechanisms involving serotonergic and opioidergic pathways . Other research avenues for similar molecules include their development as entry inhibitors for viruses like HIV by modulating protein expression . The presence of the furan moiety may contribute to unique electronic and steric properties, further enriching structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or for use in in vitro assays. It is supplied with a guaranteed purity of 90% or higher. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-fluoro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4S/c1-13-11-16(8-9-17(13)22)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-4-6-15(21)7-5-14/h2-11,19H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYZOHWUZHRDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Structural Features

The molecular formula of 4-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is C22H22FNO6S, with a molecular weight of approximately 435.9 g/mol. The compound contains various functional groups that contribute to its biological activity, including:

  • Fluorinated Aromatic Rings : Enhance lipophilicity and metabolic stability.
  • Sulfonyl Group : Known for its role in enzyme inhibition.
  • Furan Moiety : Associated with various biological activities.

Analytical Techniques

The structural integrity and purity of the compound can be confirmed using advanced analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

Medicinal Chemistry

  • Enzyme Inhibition : The sulfonyl group in the compound is known to interact with specific enzymes, potentially acting as an inhibitor. Research indicates that similar compounds have shown efficacy against various targets, including proteases and kinases.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. A case study involving a related compound demonstrated significant inhibition of tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : Investigations into the antimicrobial potential of this compound have shown promising results against several bacterial strains, indicating its utility in developing new antibiotics.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized for:

  • Coupling Reactions : The compound can participate in various coupling reactions, facilitating the synthesis of more complex molecules.
  • Functionalization : Its unique structure allows for further functionalization, enabling the development of derivatives with enhanced biological properties.

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Enzyme InhibitionPotential inhibitor of key enzymes involved in disease pathways
Anticancer ActivityCytotoxic effects observed against cancer cell lines
Antimicrobial PropertiesEffective against multiple bacterial strains
Organic SynthesisBuilding block for complex organic compounds

Case Study 1: Anticancer Activity

A study conducted on a derivative of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through specific signaling pathways.

Case Study 2: Enzyme Inhibition

Research involving enzyme assays revealed that the compound effectively inhibited a specific protease involved in inflammatory responses. This inhibition was dose-dependent, highlighting its potential as a therapeutic agent for inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

In vitro testing showed that the compound had notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the sulfonyl group may contribute to its overall stability and reactivity. The specific pathways involved depend on the compound’s application and the biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is unique due to its combination of fluorine atoms, a sulfonyl group, and a furan ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in fields requiring high stability and reactivity.

Biological Activity

4-Fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide (CAS Number: 946319-34-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C20H17F2NO4SC_{20}H_{17}F_2NO_4S, with a molecular weight of 405.4 g/mol. The compound features a complex structure that includes fluorinated aromatic rings and a sulfonamide group, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC20H17F2NO4S
Molecular Weight405.4 g/mol
CAS Number946319-34-2

Synthesis

The synthesis of this compound typically involves multiple steps, including the sulfonylation of 4-fluoro-3-methylphenyl compounds followed by coupling with furan derivatives. The synthetic routes often utilize reagents such as sulfonyl chlorides and bases like triethylamine to facilitate reactions under mild conditions.

The biological activity of this compound has been investigated in various studies. The compound is thought to exert its effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Interaction : The compound could bind to specific receptors, modulating signaling pathways critical for various biological processes.
  • Anticancer Properties : Preliminary studies suggest that it may have anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzamide derivatives, providing insights into the potential effects of this compound:

  • Antitumor Effects : Research on related compounds has shown promising antitumor effects in vitro and in vivo, suggesting that this compound may exhibit similar properties.
    • A study demonstrated that benzamide derivatives could inhibit dihydrofolate reductase (DHFR), leading to reduced cellular NADPH levels and subsequent destabilization of DHFR, which is crucial for cancer cell metabolism .
  • Inflammatory Response Modulation : Other studies have indicated that benzamide compounds can influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
  • Kinase Inhibition : Compounds structurally similar to this benzamide have been evaluated as RET kinase inhibitors, showing moderate to high potency against cancer cell lines . This suggests a possible role for this compound in targeting kinase pathways involved in tumorigenesis.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing 4-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide?

  • Methodological Answer : The synthesis typically involves:
  • Sulfonation : Introducing the 4-fluoro-3-methylbenzenesulfonyl group via sulfonation under anhydrous conditions to prevent hydrolysis .
  • Amidation : Coupling the sulfonated intermediate with the furan-2-yl ethylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity.
    Optimization requires careful control of temperature (0–25°C for sulfonation), solvent polarity, and stoichiometric ratios to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of unreacted intermediates (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~491.12 g/mol) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) to resolve stereochemistry and bond angles.

Q. What are the common challenges in achieving high yields during sulfonation and amidation steps?

  • Methodological Answer :
  • Sulfonation : Moisture sensitivity necessitates anhydrous solvents (e.g., dry DCM) and inert atmospheres. Incomplete sulfonation can occur due to steric hindrance from the 3-methyl group .
  • Amidation : Competing hydrolysis of activated intermediates (e.g., NHS esters) requires pH control (pH 6–7) and low temperatures (0–4°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays ).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-fluoro with chloro) to isolate contributing factors .
  • In Vitro Validation : Repeat conflicting assays under identical conditions (e.g., cell line, incubation time) to control variables .

Q. What crystallographic software and parameters are recommended for determining the three-dimensional structure of this compound?

  • Methodological Answer :
  • Software : SHELXL for refinement; Olex2 for structure visualization.
  • Parameters :
ParameterValue
Space GroupOrthorhombic (e.g., P212121)
Unit Cell Dimensionsa = 7.098 Å, b = 11.423 Å, c = 18.949 Å
Resolution≤1.0 Å for high-precision data
  • Disorder Handling : Use PART instructions in SHELXL to model disordered sulfonyl or furan groups .

Q. How to design experiments to study the interaction between this compound and specific enzymes/receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory studies) to predict binding poses .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure binding kinetics (KD, kon/koff) .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding to estimate affinity (e.g., ΔF/F₀ vs. concentration) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data between similar compounds?

  • Methodological Answer :
  • Data Re-refinement : Reprocess raw diffraction data with updated software (e.g., SHELXL-2023) to correct for overfitting .
  • Hydrogen Bond Analysis : Compare H-bond networks (e.g., sulfonyl oxygen interactions) to identify conformational flexibility .
  • Twinned Data : Use TWINABS in SHELX to deconvolute overlapping reflections in twinned crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.